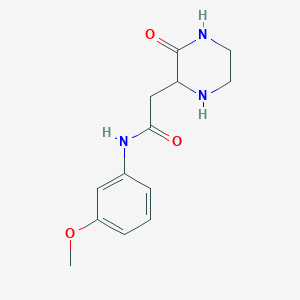
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanism of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with the following characteristics:
- Molecular Formula : C_{13}H_{16}N_{2}O_{3}
- Molecular Weight : Approximately 276.34 g/mol
- Functional Groups : Methoxyphenyl group, piperazine moiety, and acetamide functional group.
The presence of these functional groups is crucial for its interactions with biological targets.
Research indicates that this compound interacts with various molecular targets, influencing multiple biological pathways. Its mechanism of action includes:
- Receptor Binding : The compound exhibits binding affinity to several receptors, which may modulate neurotransmitter systems involved in neurological conditions.
- Enzyme Interaction : It has been shown to influence the activity of specific enzymes, potentially affecting metabolic pathways related to disease processes.
Pharmacological Effects
This compound has demonstrated a range of biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : In vitro studies have shown that it possesses antibacterial properties against various pathogens, including strains resistant to conventional antibiotics.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide | C_{14}H_{20}N_{2}O_{3} | Different methoxy position |
| N-(3-acetamido-4-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide | C_{15}H_{22}N_{4}O_{4} | Additional acetamido group |
| 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide | C_{19}H_{25}N_{3}O_{4} | Incorporates a pyridinyloxy group |
This comparison highlights the unique structural components of this compound and their implications for biological activity.
Neuroprotective Studies
A study published in a pharmacological journal investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Antimicrobial Activity Research
In another study focusing on antimicrobial properties, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL for E. coli, demonstrating its efficacy against common bacterial pathogens.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISTFKYVAIKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













